molecular formula C8H8BrNO2 B1611982 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine CAS No. 220904-17-6

2-Bromo-5-(1,3-dioxolan-2-YL)pyridine

Cat. No. B1611982
M. Wt: 230.06 g/mol
InChI Key: YBLATTOSKRETAY-UHFFFAOYSA-N
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Description

2-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a chemical compound with the following properties:



  • Chemical Formula : C8H8BrNO2

  • Molecular Weight : 230.06 g/mol

  • Synonyms : Also known as 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine, it is sometimes referred to as 2-Bromo-5-[1,3]dioxolan-2-yl-pyridine or simply BDP .



Synthesis Analysis

The synthesis of BDP involves the bromination of a pyridine ring, specifically at the 2-position. The presence of the dioxolane moiety (1,3-dioxolan-2-yl) adds complexity to the synthesis. Researchers have explored various methods to achieve this compound, including halogenation reactions and cyclization processes. Detailed synthetic routes and optimization strategies are documented in relevant literature.



Molecular Structure Analysis

The molecular structure of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine consists of a pyridine ring with a bromine atom attached at the 2-position. Additionally, the dioxolane group (1,3-dioxolan-2-yl) is fused to the pyridine ring. The resulting compound exhibits interesting stereochemistry due to the presence of the dioxolane ring.



Chemical Reactions Analysis

BDP participates in various chemical reactions, including:



  • Substitution Reactions : The bromine atom can undergo substitution reactions with nucleophiles, leading to the modification of the pyridine ring.

  • Ring-Opening Reactions : The dioxolane ring can open under specific conditions, providing opportunities for further functionalization.

  • Metal-Catalyzed Transformations : Researchers have explored transition metal-catalyzed reactions involving BDP .



Physical And Chemical Properties Analysis


  • Boiling Point : Predicted to be approximately 316.0°C.

  • Density : At 20°C and 760 Torr, the density is approximately 1.593 g/cm³.

  • Acidity (pKa) : Predicted to be around 0.49.


Scientific Research Applications

Synthesis and Structural Studies

  • 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine reacts with pyridine and aqueous potassium carbonate to form a compound with betaine nature, consisting of two distorted ring fragments connected by a C-N single bond. This illustrates the chemical's potential in creating complex organic structures (Kuhn, Al-Sheikh, & Steimann, 2003).

Advanced Organic Synthesis

  • The compound is used in the synthesis of heterocyclic systems, demonstrating its utility in creating diverse organic molecules with potential applications in various fields of chemistry and pharmacology (Bogolyubov, Chernysheva, & Semenov, 2004).

Photoreaction Studies

  • 2-(1H-pyrazol-5-yl)pyridine and its derivatives, including bromo-substituted variants, have been studied for their photoreactions, exhibiting three types of photoreactions. This highlights its significance in photochemistry research (Vetokhina et al., 2012).

Spectroscopic and Optical Studies

  • Spectroscopic characterization of similar bromo-substituted pyridines has been performed, indicating the potential of 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine in spectroscopic and optical applications (Vural & Kara, 2017).

Role in Synthesis of Complex Molecules

  • The compound plays a crucial role in the synthesis of complex molecules like iridium tetrazolate complexes, which have applications in electrochemical and photophysical investigations (Stagni et al., 2008).

Suzuki Cross-Coupling Reaction

  • 2-Bromo-5-(1,3-dioxolan-2-YL)pyridine is instrumental in Suzuki cross-coupling reactions, which are fundamental in the synthesis of novel organic compounds with potential biological activities (Ahmad et al., 2017).

Extraction and Separation Processes

  • This compound is used in the extraction of certain elements like Am(III) from acidic solutions, showing its utility in separation processes in chemistry (Kolarik, Müllich, & Gassner, 1999).

Antibacterial Activity

  • Its derivatives have shown potential in antibacterial activity, indicating its importance in medicinal chemistry and pharmacology (Bogdanowicz et al., 2013).

Structural Analysis

  • The structure of related compounds has been analyzed, offering insights into the molecular geometry and intermolecular interactions, which is valuable in materials science and crystallography (Kandri Rodi et al., 2013).

Chemical Reactivity and Stability

  • Studies on its derivatives provide information on their reactivity and stability, contributing to the understanding of its potential in synthetic chemistry and material science (Heard et al., 2003).

Safety And Hazards


  • MSDS Information : Material Safety Data Sheets (MSDS) provide detailed safety information for handling BDP .

  • Researchers should exercise caution due to the presence of bromine and the dioxolane ring.


Future Directions

Future research could focus on:



  • Functionalization : Exploring new reactions and applications.

  • Biological Activity : Investigating potential biological effects.

  • Process Optimization : Enhancing synthetic routes and scalability.


properties

IUPAC Name

2-bromo-5-(1,3-dioxolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLATTOSKRETAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594155
Record name 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(1,3-dioxolan-2-YL)pyridine

CAS RN

220904-17-6
Record name 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a toluene (100 mL) solution of 6-bromo-pyridine-3-carbaldehyde (5.0 g, 27 mmol) described in Manufacturing Example 154-1-1 were added ethylene glycol (3.0 mL, 54 mmol) and p-toluenesulfonic acid monohydrate (512 mg, 2.7 mmol), which was refluxed for 3 hours and 40 minutes under nitrogen atmosphere. Sodium hydrogencarbonate and water were added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (6.0 g, 97%).
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5 g
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512 mg
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97%

Synthesis routes and methods II

Procedure details

A mixture of 6-bromo-pyridine-3-carbaldehyde (8.0 g, 43 mmol) described in Manufacturing Example 210-1-1, ethylene glycol (5.3 g, 86 mmol), p-toluenesulfonic acid (820 mg, 4.3 mmol), and toluene (110 mL) was stirred for 40 minutes under reflux. (The water produced in this reaction was removed with a Dean-Stark trap.) The reaction solution was concentrated under a reduced pressure, and the residue was partitioned into ethyl acetate and water. The organic layer was separated and passed through a glass filter provided with NH silica gel (eluted with ethyl acetate). The eluate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=8:1) to obtain the title compound (5.8 g, 59%).
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8 g
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820 mg
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110 mL
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59%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Following the procedure described above for the synthesis of compound 28 (Scheme 8) but substituting 1,3-propanediol (27) for 1,2-ethanediol (34), title compound 35 was obtained in 61% yield [Romero-Salguero, F. J.; Lehn, J-M.; Tetrahedron Letters, 40, 1999, 859-862]. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 8.45 (d, J=2.3 Hz, 1H), 7.79 (ddd, J=8.2, 2.5, 0.4 Hz, 1H), 7.69 (dd, J=8.2, 0.8 Hz, 1H), 5.83 (s, 1H), 4.10-3.93 (m, 4H). MS (m/z): 230.0 (M+H).
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compound 28
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61%

Synthesis routes and methods V

Procedure details

6 Bromo-3-pyridinecarboxaldehyde (1.03 g, 5.54 mmol), ethylene glycol (370 μL, 6.65 mol) and Amberlyst 15 (200 mg) were suspended in toluene (100 mL). The mixture was heated to reflux under a nitrogen atmosphere for 12 hours, during which produced water was removed by use of a Dean-Stark trap. The reaction mixture was filtered and the mother liquid was concentrated. The residue was purified by column chromatography (hexane/ethyl acetate=7/3) to give 2-bromo-5-(1,3-dioxolan-2-yl)pyridine (895 mg, yield: 70%).
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1.03 g
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370 μL
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15
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200 mg
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-(1,3-dioxolan-2-YL)pyridine
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2-Bromo-5-(1,3-dioxolan-2-YL)pyridine
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2-Bromo-5-(1,3-dioxolan-2-YL)pyridine
Reactant of Route 6
2-Bromo-5-(1,3-dioxolan-2-YL)pyridine

Citations

For This Compound
8
Citations
G Zoppellaro, A Ivanova, V Enkelmann, A Geies… - Polyhedron, 2003 - Elsevier
The synthetic route based on Stille coupling between tributyltinpyridyl derivatives and bromo substituted mono- and dipyridyl-carbaldehyde is used for the synthesis of 5,5″-diformyl-2,2…
Number of citations: 50 www.sciencedirect.com
TY Lin, KC Tang, SH Yang, JY Shen… - The Journal of …, 2012 - ACS Publications
A series of 2-pyridyl pyrazoles 1a and 1–5 with various functional groups attached to either pyrazole or pyridyl moieties have been strategically designed and synthesized in an aim to …
Number of citations: 68 pubs.acs.org
YB Borozdina, EA Mostovich, PT Cong… - Journal of Materials …, 2017 - pubs.rsc.org
Magneto-structural correlations in stable organic biradicals have been studied on the example of weakly exchange coupled models with nitronyl nitroxide and imino nitroxide spin-…
Number of citations: 10 pubs.rsc.org
P Carberry, BP Lieberman, K Ploessl… - Bioconjugate …, 2011 - ACS Publications
A novel fluorine-18 prosthetic ligand, 5-(1,3-dioxolan-2-yl)-2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)pyridine [ 18 F]2, has been synthesized. The prosthetic ligand is formed in high …
Number of citations: 20 pubs.acs.org
G Zoppellaro - 2004 - pure.mpg.de
Non chiederci la parola che squadri da ogni lato l'animo nostro informe, ea lettere di fuoco lo dichiari e risplenda come un croco perduto in mezzo a un polveroso prato. Ah l'uomo che …
Number of citations: 1 pure.mpg.de
DL Orsi, JT Douglas, JP Sorrentino… - The Journal of organic …, 2020 - ACS Publications
gem-Difluoroalkenes represent valuable synthetic handles for organofluorine chemistry; however, most reactions of this substructure proceed through reactive intermediates prone to …
Number of citations: 15 pubs.acs.org
D Wang, FR Cao, G Lu, J Ren, BB Zeng - Tetrahedron, 2021 - Elsevier
A novel PVP-I catalyzed acetalizations/transacetalizations of carbonyl compounds has been developed processing with a mild and easy handling fashion. Different types of Acyclic and …
Number of citations: 3 www.sciencedirect.com
G Zoppellaro, V Enkelmann, A Geies, M Baumgarten
Number of citations: 0

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